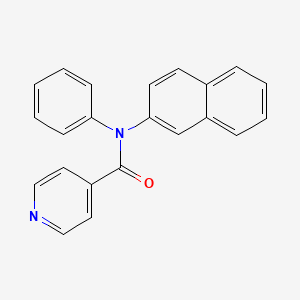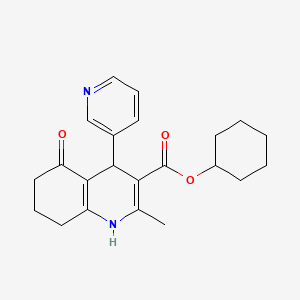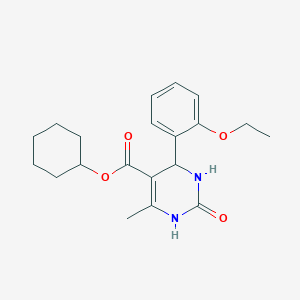![molecular formula C15H17ClN2 B5143753 N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, also known as ACQH, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves its ability to bind to specific targets in cells, including DNA and proteins. This binding leads to changes in gene expression and protein function, ultimately resulting in the observed biological effects of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride.
Biochemical and Physiological Effects:
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has also been shown to modulate various signaling pathways in cells, including the PI3K/Akt and MAPK pathways.
实验室实验的优点和局限性
One advantage of using N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in lab experiments is its ability to selectively target specific cellular pathways, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation of using N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, including further studies on its potential use in cancer therapy, neuroprotection, and drug discovery. Additionally, there is a need for further research on the toxicity of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride and its potential side effects, as well as studies on its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of more efficient synthesis methods for N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, which can help to facilitate its use in scientific research.
合成方法
The synthesis of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves the reaction between 2,3-dihydro-1H-cyclopenta[b]quinoline and allylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in its hydrochloride form.
科学研究应用
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied extensively for its potential use in various scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been used as a lead compound for the development of new drugs.
属性
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-10-16-15-11-6-3-4-8-13(11)17-14-9-5-7-12(14)15;/h2-4,6,8H,1,5,7,9-10H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWKPCKITCVOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2CCCC2=NC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)

![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)

![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)